Tiana-2-carboxamida

Descripción general

Descripción

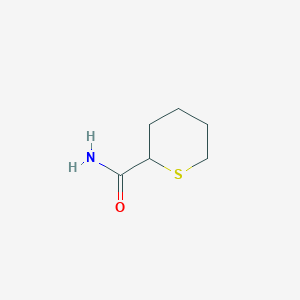

Thiane-2-carboxamide is a chemical compound with the molecular formula C6H11NOS and a molecular weight of 145.22 . It’s used for research purposes .

Molecular Structure Analysis

The molecular structure of Thiane-2-carboxamide can be analyzed using various spectroscopic methods including IR, 1H NMR, 13C NMR .

Chemical Reactions Analysis

Thiane-2-carboxamide, like other carboxamide derivatives, can participate in various chemical reactions. For instance, thiazole carboxamide derivatives have been shown to have potent inhibitory activities against COX enzymes .

Aplicaciones Científicas De Investigación

Actividad antioxidante

Se ha demostrado que los derivados de la Tiana-2-carboxamida poseen una actividad antioxidante significativa. Por ejemplo, un derivado aumentó la actividad antioxidante en un 62,0%, comparable al antioxidante de referencia ácido ascórbico .

Aplicaciones medicinales

En medicina, los derivados del tiofeno, que incluyen la this compound, exhiben una gama de actividades. Son conocidos por sus propiedades antimicrobianas, analgésicas y antiinflamatorias, antihipertensivas y antitumorales .

Ciencia de los materiales

La this compound se utiliza en la fabricación de diodos emisores de luz (LED) en la ciencia de los materiales. También se utiliza como inhibidor de la corrosión de metales .

Catálisis

Las pinzas bis(carboxamida), que pueden derivarse de la this compound, son ligandos esenciales utilizados en la catálisis. Desempeñan un papel significativo en los compuestos inorgánicos medicinales de investigación .

Química analítica

La this compound participa en diversas aplicaciones de química analítica, incluida la resonancia magnética nuclear (RMN), la cromatografía líquida de alta resolución (HPLC), la cromatografía líquida-espectrometría de masas (LC-MS) y la cromatografía líquida de ultra rendimiento (UPLC) .

Química sintética

El compuesto es fundamental en las estrategias de química sintética, particularmente en la transformación de ácido carboxílico a derivados de amida, que es un paso clave en la síntesis de derivados de indolo-2-carboxamida .

Mecanismo De Acción

Target of Action

Thiane-2-carboxamide, a derivative of arylcarboxamide, has been identified to target the mycobacterial membrane protein large 3 (MmpL3) . MmpL3 is a transporter protein that plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

Thiane-2-carboxamide interacts with MmpL3, inhibiting its function . This interaction disrupts the normal functioning of the mycobacterial cell wall, thereby exhibiting anti-tubercular activity .

Biochemical Pathways

It is known that the compound interferes with the function of mmpl3, a key player in the biosynthesis of the mycobacterial cell wall . This disruption can lead to downstream effects that inhibit the growth and survival of Mycobacterium tuberculosis .

Pharmacokinetics

The compound’s drug-likeness and potential oral bioavailability have been suggested .

Result of Action

The primary result of Thiane-2-carboxamide’s action is the inhibition of Mycobacterium tuberculosis growth . By targeting and inhibiting MmpL3, Thiane-2-carboxamide disrupts the biosynthesis of the mycobacterial cell wall, leading to potent anti-tubercular activity .

Action Environment

It is known that the biosynthesis and accumulation of secondary metabolites in medicinal plants, which could include thiane-2-carboxamide, are affected by environmental factors such as light .

Análisis Bioquímico

Biochemical Properties

Thiane-2-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit enzymes such as urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). The inhibition of these enzymes suggests that Thiane-2-carboxamide could be a potential therapeutic agent for diseases like Alzheimer’s . The molecular interactions of Thiane-2-carboxamide with the active sites of these enzymes have been confirmed through molecular docking simulations .

Cellular Effects

Thiane-2-carboxamide influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Thiane-2-carboxamide has been observed to impact the cholinergic system by inhibiting AChE and BChE, which are crucial for neurotransmission . This inhibition can lead to changes in cell signaling and gene expression, ultimately affecting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of Thiane-2-carboxamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Thiane-2-carboxamide binds to the active sites of enzymes like urease, AChE, and BChE, inhibiting their activity . This inhibition disrupts the normal biochemical pathways, leading to changes in cellular processes and gene expression. The molecular docking simulations have provided insights into the binding interactions of Thiane-2-carboxamide with these enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Thiane-2-carboxamide change over time. The stability and degradation of Thiane-2-carboxamide have been studied to understand its long-term effects on cellular function. In vitro and in vivo studies have shown that Thiane-2-carboxamide remains stable under certain conditions, but its degradation can lead to a decrease in its efficacy over time . Long-term exposure to Thiane-2-carboxamide has been observed to cause changes in cellular function, including alterations in enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of Thiane-2-carboxamide vary with different dosages in animal models. Studies have shown that low doses of Thiane-2-carboxamide can have therapeutic effects, while high doses may lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome. At higher doses, Thiane-2-carboxamide can cause toxicity, leading to adverse effects on cellular function and overall health.

Metabolic Pathways

Thiane-2-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels by inhibiting enzymes like urease, AChE, and BChE . These interactions can lead to changes in the levels of metabolites and the overall metabolic balance within cells. The inhibition of these enzymes disrupts normal metabolic pathways, leading to alterations in cellular metabolism.

Transport and Distribution

Thiane-2-carboxamide is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions affect its localization and accumulation within different cellular compartments . The transport and distribution of Thiane-2-carboxamide are crucial for its efficacy, as they determine the concentration of the compound at the target sites.

Subcellular Localization

The subcellular localization of Thiane-2-carboxamide is essential for its activity and function. Thiane-2-carboxamide is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that Thiane-2-carboxamide reaches its target sites within the cell, where it can exert its effects on enzyme activity, gene expression, and cellular metabolism.

Propiedades

IUPAC Name |

thiane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NOS/c7-6(8)5-3-1-2-4-9-5/h5H,1-4H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNOTRQEQCOECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCSC(C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate](/img/structure/B1373096.png)

![Ethyl 4-[(azidoacetyl)amino]benzoate](/img/structure/B1373101.png)

![2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide](/img/structure/B1373102.png)

![3-Bromo-5H-cyclopenta[B]pyridin-7(6H)-one](/img/structure/B1373107.png)